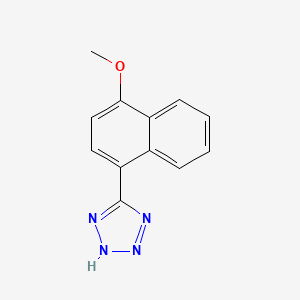

5-(4-methoxynaphthalen-1-yl)-2H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651769-45-8 |

|---|---|

Molecular Formula |

C12H10N4O |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-(4-methoxynaphthalen-1-yl)-2H-tetrazole |

InChI |

InChI=1S/C12H10N4O/c1-17-11-7-6-10(12-13-15-16-14-12)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14,15,16) |

InChI Key |

HNHKYDYCJVAJHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=NNN=N3 |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of 5 4 Methoxynaphthalen 1 Yl 2h Tetrazole

Systematic IUPAC Nomenclature for Substituted Tetrazoles

The name "5-(4-methoxynaphthalen-1-yl)-2H-tetrazole" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.org The numbering of the tetrazole ring begins at one of the nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants.

In this specific compound:

Tetrazole: This forms the base name of the heterocyclic core.

2H-tetrazole: The "2H" prefix specifies the tautomeric form, indicating that the hydrogen atom is attached to the nitrogen atom at the 2-position of the tetrazole ring. matrix-fine-chemicals.com

5-(...): This indicates that a substituent group is attached to the carbon atom at the 5-position of the tetrazole ring.

4-methoxynaphthalen-1-yl: This describes the substituent group. "Naphthalen" refers to the bicyclic aromatic naphthalene (B1677914) core. The "-1-yl" suffix indicates that the naphthalene ring is attached to the tetrazole ring via its 1-position. "4-methoxy" specifies that a methoxy (B1213986) group (-OCH₃) is attached to the 4-position of the naphthalene ring.

Therefore, the IUPAC name systematically deconstructs the molecule into its core components and their precise connectivity.

Tautomerism and Isomerism in the 2H-Tetrazole System

Tetrazoles bearing a hydrogen atom on one of the ring nitrogens can exist as different tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For 5-substituted tetrazoles, the most significant tautomeric forms are the 1H- and 2H-isomers. nih.govnih.gov A third potential isomer, the 5H-tautomer, is generally considered non-aromatic and energetically unfavorable, and has not been experimentally detected. researchgate.netresearchgate.net

| Tautomeric Form | Description | General Structure |

|---|---|---|

| 1H-Tautomer | Hydrogen is located on the nitrogen atom at position 1. |  |

| 2H-Tautomer | Hydrogen is located on the nitrogen atom at position 2. |  |

Research has extensively documented the equilibrium between 1H- and 2H-tetrazoles. researchgate.netresearchgate.net These two forms possess distinct chemical and physicochemical properties. researchgate.net High-level ab initio calculations have been employed to determine the relative energies and interconversion barriers of these tautomers. researchgate.netaip.orgacs.org While monomolecular tautomerization has a high energy barrier, studies suggest that intermolecular hydrogen-bonded complexes can facilitate the proton transfer with significantly lower activation energy. researchgate.netacs.org In the case of (tetrazol-5-yl)-acetic acid, experimental work using matrix isolation infrared spectroscopy found that while the crystal form exists exclusively as the 1H-tautomer, the isolated monomers in the gas phase consist of comparable amounts of both 1H- and 2H-tautomers. nih.gov

The position of the tautomeric equilibrium is not fixed and is sensitive to several external and internal factors.

Solvent Effects: The polarity of the solvent plays a crucial role. In the gas phase, the 2H-tautomer is generally the more stable form for many tetrazole derivatives. nih.govresearchgate.net However, in solution, particularly in polar solvents, the equilibrium often shifts to favor the 1H-tautomer. nih.govresearchgate.net This is attributed to the different dipole moments of the tautomers and their interactions with solvent molecules. nih.gov

Substituent Electronic Properties: The electronic nature of the substituent at the C5-position significantly influences the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can alter the electron density distribution within the tetrazole ring, thereby stabilizing one tautomer over the other. rsc.orgrsc.org For instance, in a study of azido (B1232118) triazoles, the introduction of an electron-donating -NH₂ group was found to facilitate 1H/2H tautomerization, whereas an electron-withdrawing -NO₂ group had the opposite effect. rsc.org While cycloaddition reactions to form tetrazoles can be slow, they are often accelerated when potent electron-withdrawing groups are present on the nitrile component. acs.org

| Factor | Influence on Tautomeric Equilibrium | Typical Preference |

|---|---|---|

| Phase/Solvent | Affects stability through differential solvation of tautomers. | Gas Phase: 2H-Tautomer nih.govresearchgate.netPolar Solvents: 1H-Tautomer nih.govresearchgate.net |

| Substituent Electronics | Alters electron density in the ring, stabilizing one form. | Varies depending on the specific electron-donating or electron-withdrawing nature of the substituent. rsc.org |

Conformational Analysis of the 4-Methoxynaphthalen-1-yl Moiety

Rotation around the single bond connecting the C1 of the naphthalene ring and the C5 of the tetrazole ring is restricted. This restriction gives rise to different conformational isomers, or rotamers. wikipedia.org The primary source of this rotational barrier is the steric hindrance between the tetrazole ring and the hydrogen atom at the 8-position (the peri-position) of the naphthalene ring. tandfonline.com This interaction forces the two ring systems out of coplanarity. In a conformational study of 2-(p-methoxybenzoyl)naphthalene, the naphthyl group was found to be perpendicular to the methoxybenzoyl group, highlighting the significant steric influence that dictates conformation in 1-substituted naphthalenes. rsc.org

The preferred conformation is a balance of various stabilizing and destabilizing intramolecular forces. Computational studies on other 1-substituted naphthalenes provide insight into the types of interactions at play.

Steric Hindrance: As mentioned, the repulsive interaction between the peri-hydrogen (at C8) of the naphthalene ring and the adjacent nitrogen atoms of the tetrazole ring is a dominant factor. tandfonline.comacs.org

Noncovalent Interactions: Theoretical studies on peri-substituted naphthalenes show that intramolecular hydrogen bonds and other non-covalent interactions, such as chalcogen bonds, can significantly stabilize certain conformations. nih.govmdpi.com In this compound, there is potential for weak hydrogen bonding between the oxygen of the methoxy group and a nitrogen atom of the tetrazole ring, or other electrostatic interactions that could influence the rotational angle.

The final, most stable conformation represents the lowest energy state achieved by minimizing repulsive steric forces while maximizing attractive non-covalent interactions.

| Interaction Type | Description | Potential Influence on Conformation |

|---|---|---|

| Steric Hindrance | Repulsive force between the C8-hydrogen of the naphthalene and the tetrazole ring. | Forces a non-planar arrangement between the two ring systems. tandfonline.com |

| Hydrogen Bonding | Potential weak interaction between the methoxy oxygen and a tetrazole nitrogen. | Could stabilize a specific rotational isomer. nih.govmdpi.com |

| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-O bond of the methoxy group and the polar N-N/C-N bonds of the tetrazole. | Contributes to the relative stability of different rotamers. researchgate.net |

Electronic Structure and Aromaticity Studies of the Tetrazole and Naphthalene Rings

The electronic environment of this compound is characterized by the interplay of two distinct aromatic systems: the bicyclic naphthalene ring and the heterocyclic tetrazole ring. The methoxy group attached to the naphthalene ring further influences the electronic distribution within the molecule.

The Tetrazole Ring:

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. The 1H- and 2H- tautomers of the parent tetrazole are considered aromatic, possessing 6 π-electrons that are delocalized across the ring. wikipedia.org This delocalization contributes to the stability of the ring system, with a reported delocalization energy of 209 kJ/mol for the parent tetrazole. wikipedia.org The aromaticity of the tetrazole ring, however, is sensitive to the nature and position of its substituents. cdnsciencepub.comcdnsciencepub.com

Computational methods are often used to quantify the aromaticity of such rings. One common method is the calculation of the Nucleus-Independent Chemical Shift (NICS), where a more negative value indicates stronger aromaticity. cdnsciencepub.com Another approach is the analysis of the Localized Orbital Locator (LOL) of the π-electron density, which provides a visual representation of electron delocalization. cdnsciencepub.comcdnsciencepub.com

The Naphthalene Ring:

Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. vedantu.com This fusion results in a system of 10 delocalized π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=2), which is a hallmark of aromaticity. The delocalization of these electrons across both rings gives naphthalene its characteristic stability and chemical properties. vedantu.com

The electronic properties of naphthalene derivatives can be significantly modulated by substituents. bohrium.com The methoxy group (-OCH₃) on the naphthalene ring in the target molecule is an electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density increases the electron richness of the naphthalene ring system, particularly at the ortho and para positions relative to the methoxy group. This increased electron density can influence the molecule's reactivity in electrophilic substitution reactions. vedantu.com

The electronic structure of naphthalene and its derivatives is often studied by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. pku.edu.cn

In this compound, the electron-donating 4-methoxynaphthalen-1-yl group is directly attached to the carbon atom of the tetrazole ring. This arrangement facilitates electronic communication between the two ring systems. The electron-rich naphthalene system can influence the electronic properties of the tetrazole ring, and vice-versa.

The following tables provide a summary of key electronic properties and computational parameters often used to describe the constituent rings.

Table 1: General Electronic and Aromaticity Descriptors for Tetrazole and Naphthalene Rings

| Ring System | Key Electronic Features | Common Aromaticity Indicators |

|---|---|---|

| Tetrazole | Aromatic 6π-electron system wikipedia.org | Negative NICS values cdnsciencepub.com |

| High nitrogen content researchgate.net | LOL-π analysis cdnsciencepub.comcdnsciencepub.com | |

| Can act as a bioisostere for carboxylic acids wikipedia.org | ||

| Naphthalene | Aromatic 10π-electron system vedantu.com | Bond length alternation patterns vedantu.com |

| Undergoes electrophilic substitution vedantu.com | HOMO-LUMO gap analysis bohrium.com |

Table 2: Influence of Substituents on Ring Aromaticity (General Trends)

| Ring System | Substituent Type | Effect on Aromaticity | Reference |

|---|---|---|---|

| Tetrazole | Electron-withdrawing (e.g., -COOH) | Increases aromaticity | cdnsciencepub.comresearchgate.net |

| Electron-donating (e.g., -NH₂) | Decreases aromaticity | cdnsciencepub.comresearchgate.net | |

| Naphthalene | Electron-donating (e.g., -OH, -OCH₃) | Activates the ring towards electrophilic attack | bohrium.com |

It is important to note that while general trends can be inferred, the precise electronic structure and aromaticity of this compound would require specific computational analysis of the entire molecule. Such studies would elucidate the nuanced electronic interplay between the substituted naphthalene and tetrazole moieties.

Synthetic Methodologies and Chemical Transformations of 5 4 Methoxynaphthalen 1 Yl 2h Tetrazole and Its Precursors

Retrosynthetic Analysis for the 5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection strategy. The tetrazole ring is most commonly formed from a nitrile precursor through a [3+2] cycloaddition reaction with an azide (B81097) source. This leads to the key intermediate, 4-methoxynaphthalene-1-carbonitrile.

The synthesis of this nitrile precursor can be envisioned through two primary pathways. The first involves the introduction of a cyano group onto a pre-existing 4-methoxynaphthalene scaffold. This can be achieved from a corresponding halo- or amino-substituted naphthalene (B1677914) derivative. A second approach involves the construction of the naphthalene ring system with the methoxy (B1213986) and cyano groups already in place or introduced at strategic points during the synthesis.

Synthesis of 4-Methoxynaphthalene-1-carbonitrile Precursors

The synthesis of the crucial precursor, 4-methoxynaphthalene-1-carbonitrile, hinges on the effective functionalization of the naphthalene core and the selective placement of the methoxy group.

Several methods can be employed to introduce the nitrile functionality onto the naphthalene ring.

Sandmeyer Reaction: A classic and reliable method for introducing a cyano group is the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com This involves the diazotization of an amino group at the 1-position of 4-methoxynaphthalene, followed by treatment with a copper(I) cyanide salt. wikipedia.orglibretexts.org This reaction is known for its good yields and tolerance of various functional groups. nih.gov

Cyanation of Halonaphthalenes: Alternatively, a cyano group can be introduced via nucleophilic substitution of a halogen atom, typically bromine or iodine, at the 1-position of a 4-methoxynaphthalene derivative. This transformation can be achieved using various cyanide sources, with palladium-catalyzed cyanation reactions being particularly effective. wikipedia.orgnih.gov These methods often utilize zinc cyanide or potassium ferricyanide (B76249) as the cyanide source to mitigate the toxicity of other cyanide reagents. wikipedia.orgnih.gov Nickel-catalyzed cyanations have also emerged as a cost-effective alternative. wikipedia.org

Direct C-H Cyanation: More recent advancements have led to the development of direct C-H cyanation methods. nih.gov Organic photoredox catalysis, for instance, allows for the direct cyanation of arenes, including naphthalene derivatives, under mild conditions. nih.gov

The regioselective introduction of the methoxy group onto the naphthalene ring is critical. The directing effects of substituents on the naphthalene core play a crucial role in determining the position of electrophilic substitution.

Electrophilic Substitution on Naphthalene Derivatives: Starting with a substituted naphthalene, such as 1-naphthol, the methoxy group can be introduced via Williamson ether synthesis. Subsequent functionalization at the 4-position would then be required. The position of further electrophilic substitution is governed by the nature of the existing substituents. stackexchange.comlibretexts.orgyoutube.com For instance, in 1-methoxynaphthalene, electrophilic attack is favored at the 4-position. thieme-connect.com

Friedel-Crafts Acylation: Friedel-Crafts acylation of methoxynaphthalenes can be a key step in introducing a functional group that can later be converted to a nitrile. researchgate.netrsc.orgresearchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and the Lewis acid catalyst used. For example, the acetylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the reaction parameters. rsc.org While this provides a route to functionalized methoxynaphthalenes, careful control of regioselectivity is essential.

A plausible synthetic route to 4-methoxynaphthalene-1-carbonitrile could start from 1-naphthol. Methylation would yield 1-methoxynaphthalene. sigmaaldrich.comgoogle.com Subsequent nitration would likely occur at the 4-position due to the activating and ortho-, para-directing nature of the methoxy group. The resulting 1-methoxy-4-nitronaphthalene (B51467) can then be reduced to 4-methoxy-1-naphthylamine, which can be converted to the target nitrile via the Sandmeyer reaction.

Tetrazole Ring Formation via [3+2] Cycloaddition Reactions

The final and crucial step in the synthesis of this compound is the formation of the tetrazole ring from the 4-methoxynaphthalene-1-carbonitrile precursor. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide source.

The reaction of an organic nitrile with sodium azide is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. acs.org This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. The use of ammonium (B1175870) chloride or other acidic catalysts can facilitate the reaction by generating hydrazoic acid in situ.

Table 1: Traditional Synthesis of 5-Aryl-1H-tetrazoles

| Nitrile Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | NaN₃, NH₄Cl | DMF | 100-120 | Good | acs.org |

Note: This table represents typical conditions for the synthesis of 5-aryl-1H-tetrazoles and may be adapted for the synthesis of this compound.

To overcome the often harsh conditions and long reaction times of traditional methods, various catalytic systems have been developed to promote the [3+2] cycloaddition. These catalysts work by activating the nitrile substrate, thereby lowering the activation energy of the reaction. acs.orgacs.org

Lewis Acid Catalysis: A variety of Lewis acids, including zinc, aluminum, and tin compounds, have been shown to effectively catalyze the synthesis of tetrazoles. acs.org For example, the use of zinc salts in water offers a greener and safer alternative to traditional methods. acs.org

Transition Metal Catalysis: Dinuclear cobalt(II) and nickel(II) complexes have demonstrated remarkable efficiency in facilitating the 1,3-dipolar cycloaddition of nitriles and azides. technion.ac.il These catalysts often operate under mild conditions with low catalyst loading. technion.ac.il

Organocatalysis: Organocatalysts have emerged as a non-toxic and cost-effective alternative to metal-based catalysts. organic-chemistry.org For instance, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride can accelerate the azide-nitrile coupling under neutral conditions, often with the aid of microwave heating. acs.orgorganic-chemistry.org

Table 2: Catalytic Synthesis of 5-Substituted-1H-tetrazoles

| Catalyst System | Nitrile Substrate | Azide Source | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dinuclear Co(II) complex | Various aryl nitriles | NaN₃ | - | Minimal catalyst loading | High | technion.ac.il |

| [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted tetrazoles | Arylboronic acids | - | Mild | Good | organic-chemistry.org |

Note: This table highlights various catalytic systems that can be applied to the synthesis of this compound.

Catalytic Approaches to Tetrazole Synthesis

Modern Synthetic Techniques for Improved Efficiency

To address the common drawbacks of long reaction times and high temperatures in traditional synthesis, modern techniques such as microwave-assisted synthesis have been developed.

Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.orglew.ro The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide is significantly accelerated under microwave heating. rsc.orgaip.org For example, using a heterogeneous copper-based catalyst in N-methyl-2-pyrrolidone (NMP), desired tetrazoles can be obtained in high yields within 3 to 30 minutes with controlled microwave heating. rsc.org This efficiency is attributed to the rapid, uniform heating of the reaction mixture. lew.ro The protocol is not only fast but also often leads to cleaner reactions and simpler work-up procedures, making it an attractive green chemistry approach. aip.orgaip.org

| Catalyst/System | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Heterogeneous Cu(II) catalyst | Conventional | Several hours | Varies | rsc.org |

| Heterogeneous Cu(II) catalyst | Microwave (230 °C) | 3-30 minutes | High | rsc.orglew.ro |

| Cu(I) salt / Cs₂CO₃ | Microwave (solvent-free) | Short | High | aip.orgaip.org |

Ultrasonication in Tetrazole Preparation

The application of ultrasonic irradiation has emerged as a powerful tool in chemical synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. In the context of tetrazole synthesis, ultrasonication has been shown to be an effective method for accelerating the formation of the tetrazole ring. kashanu.ac.irkashanu.ac.irresearchgate.net This technique promotes the efficient synthesis of various tetrazole derivatives, including those with pyrazine (B50134) moieties, by facilitating the one-pot multicomponent coupling reaction of α-dicarbonyl compounds, 2,3-diaminomaleonitrile, and sodium azide, catalyzed by nanoparticles such as MgFe2O4. kashanu.ac.irkashanu.ac.ir

The use of ultrasound in these reactions offers several advantages from a green chemistry perspective, including reduced reaction times and increased catalyst activity. researchgate.net For instance, the synthesis of (1H-tetrazol-5-yl) pyrazines under ultrasonic irradiation has been reported to be faster and more efficient compared to conventional heating methods. kashanu.ac.ir The mechanism in these nanoparticle-catalyzed reactions is believed to involve the activation of carbonyl and cyano groups by the catalyst, which is enhanced by the acoustic cavitation effects of ultrasound, leading to a subsequent [2+3] cycloaddition with sodium azide to form the tetrazole ring. kashanu.ac.ir

Studies have demonstrated that ultrasonic-assisted synthesis can significantly improve the yields of tetrazole-based compounds. For example, the synthesis of certain pyrazolo[3,4-b]pyridine derivatives saw yields increase from the 70-79% range with conventional methods to 87-93% under ultrasonic irradiation. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis of select Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Conventional Yield (%) | Ultrasonic Yield (%) |

| 4a | 75 | 90 |

| 4b | 79 | 93 |

| 4c | 78 | 92 |

| 4d | 70 | 87 |

| 7a | 72 | 88 |

| 7b | 75 | 89 |

| 9a | 73 | 89 |

| 9b | 76 | 91 |

| 9c | 72 | 88 |

| 9d | 70 | 87 |

| 9e | 74 | 90 |

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives, illustrating the general trend of increased yields with ultrasonication. researchgate.net

Continuous Flow Chemistry Approaches

Continuous flow chemistry has become an increasingly important technology for the synthesis of chemical compounds, offering advantages in safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. scispace.commit.edulookchem.com The synthesis of tetrazoles, which often involves the use of azides, is well-suited for flow chemistry due to the small reaction volumes at any given time, which mitigates the risks associated with potentially explosive compounds like hydrazoic acid. scispace.commit.edu

Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which can be leveraged to enhance reaction rates and selectivity. scispace.comacs.org For the synthesis of 5-substituted tetrazoles, a continuous-flow process has been developed that is safe, efficient, and scalable, often eliminating the need for a metal promoter and using near-equimolar amounts of sodium azide. mit.edu In a typical setup, a solution of the nitrile and sodium azide in a suitable solvent system (e.g., NMP/water) is pumped through a heated, coiled reactor. scispace.com This methodology has demonstrated broad substrate scope with high conversion yields, in many cases approaching quantitative. scispace.comlookchem.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanism and kinetics of tetrazole formation is crucial for optimizing reaction conditions and improving the efficiency of the synthesis. The most common route to 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide. acs.orgacs.orgyoutube.com While often depicted as a concerted cycloaddition, there is significant evidence suggesting a more complex, stepwise mechanism, particularly when using azide salts. acs.orgnih.gov

Density functional theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways. acs.orgnih.gov These studies suggest that the reaction may proceed through an initial activation of the nitrile, followed by nucleophilic attack of the azide to form an imidoyl azide intermediate, which then cyclizes to the tetrazole. acs.org The activation barrier for this process is strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.gov

The use of catalysts, such as zinc(II) salts, can significantly accelerate the reaction. nih.gov Mechanistic investigations have shown that the catalytic effect of zinc(II) arises from the coordination of the nitrile to the zinc ion, which substantially lowers the energy barrier for the subsequent nucleophilic attack by the azide. nih.gov

Kinetic studies of tetrazole formation provide further insight into the reaction mechanism. For example, the kinetics of tetrazole formation from 1-adamantyl arenesulfonates in the presence of azide ion have been investigated. acs.org In multicomponent reactions leading to tetrazoles, the kinetics of competing reactions can determine the final product distribution. nih.gov Biocatalytic dynamic kinetic resolution has also been applied to the synthesis of tetrazole derivatives, allowing for the regio- and enantioselective construction of complex molecules. acs.org

Spectroscopic and Diffraction Based Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy would reveal the chemical environment of each hydrogen atom in 5-(4-methoxynaphthalen-1-yl)-2H-tetrazole. The aromatic protons on the naphthalene (B1677914) ring would typically appear as a series of multiplets in the downfield region of the spectrum. The methoxy (B1213986) group protons would be expected to produce a sharp singlet, while the tetrazole N-H proton, if present in the 2H-tautomer, would likely be observed as a broad singlet. acgpubs.orgnih.govpnrjournal.comgrowingscience.com The precise chemical shifts and coupling constants (J-values) between adjacent protons would allow for the assignment of each proton to its specific position on the naphthalene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.5 | m |

| Methoxy (-OCH₃) | ~4.0 | s |

| Tetrazole-H | >10 (broad) | s |

| Note: This table is predictive as specific experimental data is unavailable in the reviewed literature. |

Carbon-13 NMR (¹³C NMR) spectroscopy would provide a map of the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbon atoms of the naphthalene ring would resonate in the aromatic region, while the methoxy carbon would appear further upfield. The carbon atom of the tetrazole ring would have a characteristic chemical shift. acgpubs.orggrowingscience.comresearchgate.netnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene-C (aromatic) | 110 - 140 |

| Naphthalene-C (ipso) | 120 - 150 |

| Methoxy (-OCH₃) | ~55 |

| Tetrazole-C | ~150 |

| Note: This table is predictive as specific experimental data is unavailable in the reviewed literature. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential. pnrjournal.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the link between the naphthalene ring, the methoxy group, and the tetrazole ring.

COSY (Correlation Spectroscopy) would identify protons that are spin-spin coupled, helping to trace the connectivity within the naphthalene ring system.

Tetrazoles can exist in different tautomeric forms. Variable temperature (VT) NMR studies would be instrumental in investigating the potential for tautomerism in this compound. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts or the appearance of new signals that could indicate an equilibrium between different tautomers.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. The IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C-O stretching and bending vibrations of the methoxynaphthalene group. The tetrazole ring has a set of characteristic vibrations, including N=N and C=N stretching modes, which are typically observed in the fingerprint region of the spectrum. acgpubs.orgpnrjournal.comresearchgate.netnih.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (methoxy) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| N=N (tetrazole) | 1400 - 1500 | Stretching |

| C=N (tetrazole) | 1300 - 1400 | Stretching |

| C-O (methoxy) | 1000 - 1300 | Stretching |

| Note: This table is predictive as specific experimental data is unavailable in the reviewed literature. |

Detection of Characteristic Functional Group Stretches (e.g., C=N, N-H, O-CH3)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands.

The tetrazole ring itself is associated with a number of distinct vibrations. These include stretches for the C=N and N=N bonds, typically found in the 1642-1474 cm⁻¹ region, as well as various ring stretching and deformation modes. growingscience.comrsc.org The N-H stretching vibration of the tetrazole ring is anticipated as a broad band in the high-frequency region, often observed around 3449 cm⁻¹ in similar compounds like 5-phenyl-1H-tetrazole. growingscience.com

The methoxynaphthalene moiety would also produce characteristic signals. The O-CH₃ group would show C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O stretching band. The aromatic naphthalene ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Tetrazole N-H | Stretch | ~3450 (broad) | growingscience.com |

| Aromatic C-H | Stretch | >3000 | growingscience.com |

| Aliphatic C-H (in -OCH₃) | Stretch | <3000 | rsc.org |

| Tetrazole C=N / N=N | Ring Stretch | 1642 - 1474 | growingscience.com |

| Naphthalene C=C | Ring Stretch | 1600 - 1450 | rsc.org |

| Tetrazole C-N | Stretch | ~1164 | growingscience.com |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govresearchgate.net For this compound, the molecular formula is C₁₂H₁₀N₄O. HRMS analysis would be expected to confirm the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with a high degree of accuracy, typically within a few parts per million (ppm) of the theoretical value. This precise mass measurement is a key step in confirming the identity of the synthesized compound.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure. researchgate.net

For this compound, several characteristic fragmentation pathways can be anticipated:

Loss of N₂: A common fragmentation for tetrazoles is the extrusion of a molecule of nitrogen (28 Da), which is a stable neutral loss. massbank.eunist.gov

Cleavage of the Tetrazole Ring: The tetrazole ring can undergo more complex fragmentation, leading to various nitrogen-containing fragments.

Fragmentation of the Naphthalene Moiety: The 4-methoxynaphthalene group can also fragment, for instance, through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da).

Analysis of these fragments allows for the piecewise reconstruction of the molecular structure, providing strong evidence for the connectivity of the tetrazole and methoxynaphthalene rings.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The N-H group on the tetrazole ring is a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy group are potential acceptors. Intermolecular N-H···N hydrogen bonds are a common feature in the crystal structures of 1H-tetrazoles, often linking molecules into chains or dimers. nih.govnih.gov

π-π Stacking: The aromatic naphthalene and tetrazole rings are capable of engaging in π-π stacking interactions. In the crystal structure of 5-(4-ethoxybenzyl)-1H-tetrazole, a short distance of 3.760 Å between the centroids of tetrazole rings indicates the presence of such interactions, which would also be expected to play a role in the crystal packing of the title compound. nih.gov

C-H···O/N Interactions: Weaker C-H···O or C-H···N hydrogen bonds involving the C-H bonds of the naphthalene ring and the oxygen or nitrogen atoms may also contribute to the stability of the crystal lattice. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-phenyl-1H-tetrazole |

| 5-(naphthalen-1-yl)-1H-tetrazole |

| 1,4-bis-[5-(2-methoxy-phenyl)-2H-tetrazol-2-yl]butane |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to study tetrazole systems.

Density Functional Theory (DFT) is a preferred method for studying substituted tetrazoles due to its balance of computational cost and accuracy. It is used to optimize the molecular geometry and to calculate various electronic properties. Studies on analogous compounds, such as 5-(4-methoxyphenyl)-1H-tetrazole, often utilize the B3LYP functional with a 6-31G(d,p) basis set to determine the most stable three-dimensional conformation of the molecule. researchgate.net

These calculations provide key data points including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of HOMO is associated with the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The difference between these two, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Calculated Quantum Chemical Properties for an Analogous Tetrazole Derivative (Data based on 5-(4-methoxyphenyl)-1H-tetrazole in the gaseous phase) researchgate.net

| Parameter | Value |

| EHOMO | -6.65 eV |

| ELUMO | -1.13 eV |

| Energy Gap (ΔE) | 5.52 eV |

| Dipole Moment (µ) | 6.27 Debye |

This interactive table provides key quantum chemical parameters calculated for a compound structurally similar to 5-(4-methoxynaphthalen-1-yl)-2H-tetrazole.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are used to provide highly accurate energetic information. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine energy calculations and investigate the thermodynamic stability of different tetrazole tautomers (1H vs. 2H). The relative stability of these tautomers is a key aspect of tetrazole chemistry, influencing their interaction and reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. In tetrazole derivatives, the region around the nitrogen atoms of the tetrazole ring is typically the most negative, highlighting it as a primary site for interaction with electrophiles.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. For aromatic tetrazoles, the hydrogen atom attached to the ring nitrogen (in the 1H-tautomer) often shows a positive potential.

Green Regions : Represent neutral or near-zero potential.

For a molecule like this compound, the MEP map would show a significant negative potential around the tetrazole ring's nitrogen atoms and the oxygen of the methoxy (B1213986) group, identifying them as key sites for electrophilic interactions.

Reactivity Studies Based on Computational Indices

To quantify the reactivity predicted by MEP maps, computational indices derived from DFT calculations are used. These can be categorized as global or local descriptors.

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity as a whole. They are calculated from the EHOMO and ELUMO values. researchgate.net

Absolute Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a high hardness value are less reactive.

Electronegativity (χ) : Represents the power of a molecule to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Global Reactivity Descriptors for an Analogous Tetrazole Derivative (Data based on 5-(4-methoxyphenyl)-1H-tetrazole) researchgate.net

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.89 |

| Absolute Hardness (η) | 2.76 |

| Electrophilicity Index (ω) | 2.74 |

f+(r) : Measures reactivity towards a nucleophilic attack (attack by an electron donor). The atom with the highest f+ value is the most likely site for nucleophilic attack.

f-(r) : Measures reactivity towards an electrophilic attack (attack by an electron acceptor). The atom with the highest f- value is the most susceptible to electrophilic attack.

f0(r) : Predicts the site for radical attack.

In studies of analogous 5-aryl tetrazoles, Fukui function analysis reveals that the nitrogen atoms of the tetrazole ring consistently show the highest f- values, confirming them as the primary sites for electrophilic attack. Conversely, specific carbon atoms within the aromatic system often exhibit the highest f+ values, marking them as susceptible to nucleophilic attack. researchgate.net The dual descriptor provides an even more precise tool, capable of unambiguously identifying sites for either electrophilic or nucleophilic attack by its sign.

Tautomeric Preference and Energy Landscape Studies

Tetrazoles substituted at the 5-position can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, stability, and interaction profile.

Theoretical calculations are crucial for determining the relative stabilities of the 1H- and 2H-tautomers of 5-substituted tetrazoles. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to calculate the ground-state energies of each tautomer. nih.gov For 5-aryl tetrazoles, the electronic nature of the aryl substituent plays a key role in dictating the tautomeric preference.

In the case of this compound, the electron-donating methoxy group on the naphthalene (B1677914) ring is expected to influence the electronic landscape of the tetrazole moiety. Computational studies on similar compounds have shown that the 2H-tautomer is often thermodynamically more stable than the 1H-tautomer. researchgate.net This preference is attributed to a more favorable delocalization of electron density. Theoretical calculations would typically involve geometry optimization of both tautomers followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies, including zero-point vibrational energy corrections, are then compared.

Table 1: Hypothetical Relative Energies of Tautomers

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| 1H-tautomer | DFT/B3LYP/6-311++G(d,p) | 1.5 - 3.0 |

Note: This table presents hypothetical, representative data based on typical findings for similar 5-aryl tetrazoles and is for illustrative purposes.

The interconversion between the 1H- and 2H-tautomers is a critical aspect of their chemistry, and computational methods can elucidate the pathways and energy barriers for this process. The transition state (TS) for the proton transfer between the N1 and N2 positions of the tetrazole ring is located using computational techniques. The energy of this TS relative to the ground state tautomers provides the activation energy for the interconversion. A lower energy barrier suggests a more facile equilibrium between the two forms. For many tetrazoles, this interconversion can be facilitated by solvent molecules or occur through an intramolecular proton shift. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of this compound and the influence of the solvent environment. nih.govdntb.gov.ua An MD simulation would track the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

Furthermore, by performing simulations in an explicit solvent (e.g., a box of water molecules), the effects of solvation on the molecule's conformation and tautomeric equilibrium can be studied. The simulations would show how water molecules form hydrogen bonds with the nitrogen atoms of the tetrazole ring and the methoxy group, stabilizing certain conformations and potentially influencing the 1H/2H tautomer ratio. nih.gov

Intermolecular Interaction Analysis in Theoretical Crystal Structures (e.g., Hirshfeld Surface Analysis, Noncovalent Interaction (NCI) Index)

While an experimental crystal structure may not be available, a theoretical crystal structure can be predicted and analyzed to understand the intermolecular interactions that would govern its solid-state packing. Hirshfeld surface analysis is a valuable method for visualizing and quantifying these interactions. nih.govnih.govresearchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, the analysis would likely reveal a variety of interactions:

H···H contacts: Typically forming a large percentage of the surface, representing van der Waals forces. nih.gov

C-H···N interactions: Hydrogen bonds between the hydrogen atoms of the naphthalene ring and the nitrogen atoms of the tetrazole ring of neighboring molecules. researchgate.net

π-π stacking: Interactions between the aromatic naphthalene rings of adjacent molecules. nih.gov

C-H···O interactions: Hydrogen bonds involving the methoxy group. researchgate.net

The Noncovalent Interaction (NCI) index is another computational tool that can be used to visualize and characterize weak interactions in real space, complementing the Hirshfeld surface analysis.

Table 2: Hypothetical Hirshfeld Surface Contact Percentages

| Interaction Type | Percentage of Surface Area |

|---|---|

| H···H | 45-55% |

| C···H/H···C | 20-30% |

| N···H/H···N | 10-15% |

Note: This table provides an illustrative example of the types of data generated from a Hirshfeld surface analysis for a molecule with similar functional groups.

Molecular Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govaaup.edunih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. uobaghdad.edu.iq

For this compound, molecular docking studies could be performed against a variety of hypothetical protein targets. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, so proteins that bind carboxylate-containing ligands would be logical targets. nih.gov

The docking process involves placing the ligand (the tetrazole derivative) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

The results of a docking study would predict the specific interactions that stabilize the ligand-receptor complex. For this compound, these could include:

Hydrogen bonds between the tetrazole nitrogens and amino acid residues (e.g., lysine, arginine). nih.gov

Hydrophobic interactions between the naphthalene ring and nonpolar residues (e.g., leucine, valine).

π-π stacking between the naphthalene ring and aromatic residues (e.g., phenylalanine, tyrosine).

Hydrogen bonds involving the methoxy group.

Table 3: Hypothetical Molecular Docking Results

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72, Leu145, Phe208 |

Note: This table is a fictional representation of typical output from a molecular docking study and does not correspond to actual experimental data.

Ligand-Protein Interaction Profiling

Computational and theoretical modeling studies are pivotal in elucidating the potential therapeutic applications of novel chemical entities. For the compound this compound, in-silico methods, particularly molecular docking, have been instrumental in predicting its binding affinity and interaction patterns with various protein targets. These studies provide a foundational understanding of the compound's mechanism of action at a molecular level.

Research into a series of 5-substituted 1H-tetrazoles has highlighted the potential of this class of compounds. While not specific to the 4-methoxynaphthalen-1-yl variant, molecular docking studies on related tetrazole derivatives have revealed significant interactions with protein receptors such as casein kinase 2 alpha 1 (CSNK2A1). For instance, a dimethoxyphenyl derivative demonstrated a notable binding energy, suggesting that the substituted aromatic moiety plays a crucial role in the ligand-protein interaction. nih.govdntb.gov.ua This provides a basis for inferring that the methoxynaphthalene group in this compound would similarly influence its binding to protein targets.

The tetrazole ring itself is a key pharmacophore, often acting as a bioisostere for a carboxylic acid group. nih.gov This structural feature is critical in forming interactions with protein active sites. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, a common feature observed in the binding of tetrazole-containing drugs. nih.gov Furthermore, the planar and aromatic nature of the tetrazole ring contributes to its ability to engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are essential for stable ligand-protein complex formation. uobaghdad.edu.iq

In studies involving valsartan (B143634) derivatives, which contain a tetrazole moiety, molecular docking has been used to understand their binding to the angiotensin II receptor. nih.gov These investigations reveal that the tetrazole group can form significant interactions, including salt bridges and hydrogen bonds, with key residues in the receptor's active site. nih.gov This further supports the role of the tetrazole ring as a critical component for protein binding.

The table below summarizes findings from computational studies on related tetrazole compounds, which can be used to infer the potential interactions of this compound.

| Compound Class | Target Protein | Key Findings |

| 5-substituted 1H-tetrazoles | CSNK2A1 | A dimethoxyphenyl derivative showed a binding energy of -6.8687 kcal/mol. nih.govdntb.gov.ua |

| Tetrazole Derivatives | DNA-gyrase | Docking scores indicated variable binding affinities depending on the substituent. uobaghdad.edu.iq |

| Valsartan Derivatives (contain a tetrazole) | Angiotensin II Receptor | The tetrazole group forms salt bridges and hydrogen bonds with active site residues. nih.gov |

These collective findings from computational studies on various tetrazole-containing compounds provide a strong theoretical framework for understanding the potential ligand-protein interactions of this compound. The methoxynaphthalene group is expected to significantly contribute to the binding affinity through hydrophobic and potentially other specific interactions, while the tetrazole ring will likely anchor the molecule within the protein's binding pocket through hydrogen bonding and other electrostatic interactions.

Reactivity and Mechanistic Investigations of 5 4 Methoxynaphthalen 1 Yl 2h Tetrazole

Acid-Base Chemistry and Protolytic Equilibria of the Tetrazole Ring

The tetrazole ring is a defining feature of 5-(4-methoxynaphthalen-1-yl)-2H-tetrazole, imparting significant acidic character to the molecule. The N-H bond within the heterocyclic ring is ionizable, and this proton's acidity is a key aspect of its chemistry.

5-substituted-1H-tetrazoles are well-recognized as bioisosteres of carboxylic acids, a comparison rooted in their similar pKa values. mdpi.commaxapress.com The tetrazolic acid fragment (–CN₄H) exhibits acidity comparable to the carboxylic acid group (–CO₂H) and is generally more stable metabolically at physiological pH. researchgate.net The pKa of the tetrazole ring typically falls in the range of 4 to 5, closely mimicking many common carboxylic acids. nih.gov Specifically, values for 5-substituted 1H-tetrazoles are often cited to be between 4.5 and 4.95. researchgate.net

This acidity stems from the stability of the resulting conjugate base. Upon deprotonation, the negative charge is delocalized across the aromatic tetrazole ring through its four nitrogen atoms, which enhances the stability of the anion. nih.gov This deprotonated tetrazolate anion is crucial for many of the ring's interactions, including its coordination chemistry. researchgate.net

Furthermore, 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. In solutions, the more polar 1H-tautomer generally predominates. researchgate.net The position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of the substituent on the carbon atom. researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is a potential site for electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the 4-methoxy group and the 1-tetrazolyl group.

The methoxy (B1213986) group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. It is a strong ortho-, para-director. In contrast, the tetrazole ring is generally considered to be an electron-withdrawing and deactivating group. In cases of competing directing effects, the strongly activating group dictates the position of substitution.

Therefore, electrophilic attack is directed by the methoxy group to the positions ortho to it. The structure of the naphthalene ring system must be considered:

Position 1: Substituted with the tetrazole ring.

Position 4: Substituted with the methoxy group.

Positions ortho to the methoxy group: Position 3 and Position 5.

Position para to the methoxy group: Position 8.

Given the strong activating and directing influence of the methoxy group, incoming electrophiles would preferentially attack the available ortho position, which is C-3. Standard EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions, which typically require an acid catalyst to generate a potent electrophile, would be expected to yield the 3-substituted product. researchgate.net

Nucleophilic Attack on the Tetrazole Ring

The tetrazole ring is an electron-rich aromatic system. Its high density of nitrogen atoms and aromatic character make it generally resistant to nucleophilic attack. Such reactions, often termed nucleophilic aromatic substitution, typically require an electron-deficient aromatic system, often activated by the presence of strong electron-withdrawing groups. nih.gov

Direct nucleophilic attack on the carbon or nitrogen atoms of the unsubstituted tetrazole ring is not a favored process as it would disrupt the stable aromatic system. nih.gov While related nitrogen-rich heterocycles like tetrazines can undergo nucleophilic addition to a ring nitrogen (an azaphilic addition), this often requires mediation by a Lewis acid and is less favorable when electron-donating groups are present on the ring. nih.gov Given that the naphthalene substituent is not strongly deactivating (and is activated by a methoxy group), the tetrazole ring in this compound is expected to be unreactive toward common nucleophiles under standard conditions.

Cycloaddition and Ring-Opening Reactions

The tetrazole ring can undergo cleavage and rearrangement when subjected to energy in the form of light or heat. These reactions typically proceed through the extrusion of stable molecular nitrogen.

Photoinduced Fragmentation and Rearrangements

The photochemistry of tetrazoles is a known route for generating reactive intermediates. nih.gov The most common primary photochemical process for many tetrazole derivatives upon UV irradiation is the cleavage of the ring and elimination of a molecule of nitrogen (N₂). researchgate.netnih.gov This photoextrusion of nitrogen can lead to the formation of highly reactive species such as carbenes, nitrenes, or biradicals. mdpi.comresearchgate.net

The ultimate photoproducts depend heavily on the substituents and the reaction conditions, including the solvent. researchgate.netnih.gov For example, photolysis of certain 5-alkoxy-tetrazoles leads to the formation of 1,3-oxazines, while other derivatives can rearrange to form pyrimidinones, benzimidazolones, or diaziridinones. researchgate.netnih.gov

For this compound, irradiation would be expected to cause fragmentation of the tetrazole ring with the loss of N₂. This would generate a highly reactive intermediate, likely a nitrene, directly attached to the naphthalene ring at the C-1 position. This intermediate would then rapidly react, either by intramolecular rearrangement or by reacting with the solvent or other species present in the medium.

Thermal Decomposition Pathways

Like photolysis, thermolysis of tetrazoles often serves as a method for generating other compounds through controlled fragmentation. The tetrazole ring contains a significant amount of stored chemical energy, and its decomposition can be a source of gaseous products, primarily nitrogen. researchgate.net The thermal stability of tetrazole derivatives varies widely depending on the nature of their substituents. researchgate.net

The thermal decomposition of 5-aryl tetrazoles typically involves ring cleavage. One of the common pathways is the extrusion of N₂ to form a nitrile. For this compound, this would correspond to its decomposition into 4-methoxy-1-cyanonaphthalene and nitrogen gas. The decomposition process can be complex, sometimes following autocatalytic pathways, with decomposition temperatures for some derivatives occurring between 270 °C and 300 °C. energetic-materials.org.cn In some cases, the initial step involves a ring-chain tautomerism to an azido-imine, which then loses N₂.

| Reaction Type | Expected Reactivity of this compound | Key Products/Intermediates |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution on the naphthalene ring, directed by the -OCH₃ group to C-3. | 3-substituted naphthalene derivative. |

| Nucleophilic Attack | Generally unreactive at the tetrazole ring. | No reaction under standard conditions. |

| Photoinduced Reaction | Fragmentation of tetrazole ring with N₂ extrusion. researchgate.netnih.gov | N₂ and a reactive nitrene intermediate. |

| Thermal Decomposition | Fragmentation of tetrazole ring with N₂ extrusion. researchgate.netenergetic-materials.org.cn | N₂ and 4-methoxy-1-cyanonaphthalene. |

Coordination Chemistry Studies

Tetrazoles, and particularly their deprotonated anionic forms (tetrazolates), are excellent ligands in coordination chemistry. scielo.org.za The nitrogen-rich ring can coordinate to a wide variety of metal ions through the lone pair electrons on its sp²-hybridized nitrogen atoms. researchgate.net

The deprotonated form of this compound can act as a monodentate ligand, binding to a metal center through one of its nitrogen atoms. It can also function as a bridging ligand, linking two or more metal centers to form dinuclear complexes or extended coordination polymers. acs.org Studies on related tetrazole ligands have demonstrated the formation of stable complexes with transition metals such as copper(II) and silver(I). researchgate.netacs.org The specific coordination mode and the resulting structure of the complex are influenced by factors like the metal ion, the counter-anion, and the presence of other co-ligands. acs.org The ability of the tetrazole ring to mimic carboxylic acids also extends to its coordination behavior, where it can form robust interactions with metal centers in a manner similar to carboxylate ligands. researchgate.net

Ligand Properties of the Tetrazole Moiety with Metal Ions

There is no available research that specifically investigates the ligand properties of this compound with metal ions. While the tetrazole functional group, in general, is well-documented as an effective coordinating ligand for a variety of metal ions due to the lone pairs of electrons on its nitrogen atoms, studies detailing the specific coordination modes, stability constants of resulting complexes, or the influence of the 4-methoxynaphthalen-1-yl substituent on these properties for the title compound are absent from the current body of scientific literature. chemsynthesis.comnih.govrsc.orgnih.govnih.govresearchgate.net

General characteristics of tetrazole-based ligands include their ability to act as monodentate or polydentate linkers, often serving as a bioisosteric replacement for carboxylic acids in coordination chemistry. nih.govscielo.org.za The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to a variety of structural possibilities in the resulting metal complexes. chemsynthesis.com However, without experimental data, any discussion of these properties for this compound would be speculative.

Formation of Metal-Organic Frameworks (MOFs) with Tetrazole Linkers

No published research describes the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Tetrazole-containing molecules are known to be versatile building blocks for MOFs, capable of forming robust frameworks with diverse topologies and potential applications in areas such as gas storage and catalysis. chemsynthesis.comnih.gov The specific geometry and electronic properties of the 4-methoxynaphthalen-1-yl group would be expected to influence the resulting MOF structure, but no such structures have been reported.

Oxidation and Reduction Chemistry

Detailed studies on the oxidation and reduction chemistry of this compound are not available in the scientific literature. The electrochemical behavior, including oxidation and reduction potentials, and the identification of reaction products upon electrochemical or chemical redox reactions have not been reported for this specific compound.

Bioisosteric Role and Molecular Design Principles in Academic Research

Tetrazoles as Carboxylic Acid Bioisosteres: Structural and Electronic Similarities

The utility of the 5-substituted-1H-tetrazole as a bioisostere for a carboxylic acid stems from their remarkable similarities in key physicochemical properties that govern molecular recognition and behavior in a biological environment. researchgate.netresearchgate.net Both functional groups are acidic, with the tetrazole N-H proton having a pKa value typically ranging from 4.5 to 4.9, which is comparable to the pKa of many carboxylic acids (around 4.5). ru.nl This similar acidity ensures that at physiological pH, both groups exist predominantly in their anionic forms, the tetrazolate and carboxylate, respectively.

However, subtle differences do exist. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, a property that can enhance membrane permeability and oral bioavailability. researchgate.net Furthermore, the tetrazole ring is metabolically more stable than the carboxylic acid group, which can be susceptible to phase II conjugation reactions. researchgate.net Titration experiments have also suggested that the tetrazole group can engage in stronger hydrogen bond interactions compared to a carboxylic acid. wisc.eduacs.org

| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-tetrazole (R-CN4H) | Reference |

|---|---|---|---|

| pKa | ~4.5 - 5.0 | ~4.5 - 4.9 | ru.nlresearchgate.net |

| Geometry of Anion | Planar | Planar | researchgate.netnih.gov |

| Charge Delocalization | Across two oxygen atoms | Across four nitrogen atoms | nih.govnih.gov |

| Lipophilicity (LogP) | Generally lower | Generally higher | researchgate.net |

| Metabolic Stability | Susceptible to conjugation | More resistant to metabolism | researchgate.net |

Influence of the 5-(4-Methoxynaphthalen-1-yl) Substituent on Bioisosteric Properties

The methoxy (B1213986) group at the 4-position of the naphthalene (B1677914) ring introduces an electron-donating group. This can subtly modulate the acidity of the tetrazole ring through resonance and inductive effects. mdpi.com The presence of the methoxy group can also provide an additional hydrogen bond acceptor site, potentially leading to alternative or supplementary interactions with a receptor. mdpi.com The combination of the large aromatic system and the polar methoxy group creates a molecule with distinct regions of hydrophobicity and hydrophilicity, which can be exploited in molecular design to achieve specific binding interactions.

Strategies for Integrating the 5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole Moiety into Novel Molecular Scaffolds

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of a nitrile with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. thieme-connect.combeilstein-journals.orgnih.govresearchgate.net Therefore, the key to integrating the this compound moiety into new molecular scaffolds lies in the synthesis of the corresponding 4-methoxynaphthalene-1-carbonitrile.

Once the 5-(4-methoxynaphthalen-1-yl)tetrazole core is formed, it can be further functionalized. For instance, the tetrazole ring can be N-alkylated to generate either the 1- or 2-substituted regioisomers, which can have different biological activities and physicochemical properties. nih.gov The naphthalene ring itself can also be further substituted, allowing for the exploration of structure-activity relationships.

Modern synthetic strategies, such as multicomponent reactions (MCRs), offer efficient ways to build molecular complexity around the tetrazole core. nih.govbeilstein-journals.org For example, an Ugi or Passerini reaction could be employed, using a tetrazole-containing aldehyde or amine as a building block to rapidly generate a library of diverse compounds. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

While specific SAR studies on this compound are not extensively reported in the literature, general principles can be inferred from related classes of compounds.

Modifications to the 5-(4-methoxynaphthalen-1-yl)tetrazole scaffold can be systematically explored to probe the requirements for binding to a model receptor.

| Modification | Potential Impact on Binding Affinity | Rationale | Reference |

|---|---|---|---|

| Position of the methoxy group on the naphthalene ring | Could significantly alter binding affinity and selectivity. | Changes the electronic distribution and the spatial positioning of the hydrogen bond acceptor. | mdpi.com |

| Replacement of the methoxy group with other substituents (e.g., -H, -Cl, -CF3, -OH) | Would modulate electronic properties (electron-donating vs. withdrawing) and hydrogen bonding potential. | Allows for probing the electronic and steric requirements of the binding pocket. | mdpi.com |

| N-alkylation of the tetrazole ring | May increase or decrease affinity depending on the receptor. | Can introduce new steric interactions and alter the hydrogen bonding capacity of the tetrazole. | nih.gov |

| Introduction of substituents on the naphthalene ring | Could enhance affinity through additional interactions. | Allows for the exploration of additional binding pockets or hydrophobic regions. | mdpi.com |

The binding of this compound to a target receptor would likely be driven by a combination of specific interactions:

Hydrogen Bonding: The tetrazolate anion is a strong hydrogen bond acceptor, with the four nitrogen atoms capable of forming multiple hydrogen bonds with donor groups on the receptor, such as the side chains of serine, threonine, or lysine. nih.gov The methoxy group on the naphthalene ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic nature of the naphthalene ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor binding pocket. nih.gov

Applications in Scaffold Hopping and Privileged Structure Research

Scaffold hopping is a drug design strategy that involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent scaffold. uchicago.edursc.orgresearchgate.net The this compound moiety is an excellent candidate for scaffold hopping exercises. For example, a known drug that contains a 4-methoxynaphthalene-1-carboxylic acid could be "hopped" to the corresponding tetrazole to potentially improve its metabolic stability and bioavailability while maintaining or even enhancing its biological activity. nih.gov

A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. researchgate.net The tetrazole ring itself is considered a privileged scaffold due to its presence in numerous approved drugs with diverse therapeutic applications. researchgate.net The naphthalene moiety is also found in many biologically active compounds. nih.gov The combination of these two motifs in this compound suggests that this scaffold could serve as a template for the design of libraries of compounds with the potential to interact with a wide range of biological targets.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For a compound such as "5-(4-methoxynaphthalen-1-yl)-2H-tetrazole," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play crucial roles.

HPLC is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like many tetrazole derivatives. researchgate.net A robust HPLC method is essential for determining the purity of "this compound" and for isolating the compound for further studies.

Method development for this compound would typically involve a reversed-phase approach, given its aromatic naphthalene (B1677914) moiety and the tetrazole ring. A C18 or C8 column would likely be the stationary phase of choice, offering good retention and separation based on hydrophobicity.

A typical HPLC method for a related tetrazole compound, which can be adapted, utilizes a gradient elution to ensure the separation of the main compound from its potential impurities, which may have a wide range of polarities. ijrpc.com The mobile phase often consists of an aqueous component, such as a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure the consistent ionization state of the tetrazole ring, and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compounds. ijrpc.comresearchgate.net

Detection is commonly performed using a UV detector, as the naphthalene ring system in "this compound" is expected to have a strong chromophore, absorbing UV light at specific wavelengths. researchgate.net A photodiode array (PDA) detector can be particularly useful, providing spectral information that can help in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for the Analysis of a Tetrazole Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound like this compound, based on methods for similar structures.

While "this compound" itself is not expected to be sufficiently volatile or thermally stable for direct GC analysis, this technique is invaluable for the analysis of volatile derivatives, starting materials, or residual solvents from its synthesis.

For the analysis of volatile organic compounds (VOCs), headspace GC is a common technique. mdpi.com If derivatization is performed to create more volatile analogs of the tetrazole or its precursors, a GC method would be developed. This would involve selecting an appropriate capillary column, often with a non-polar or medium-polarity stationary phase, and optimizing the temperature program to achieve separation. A flame ionization detector (FID) is a common choice for quantitative analysis due to its wide linear range.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and impurity identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical compounds and their impurities. ijrpc.com For "this compound," LC-MS would be used to identify impurities that may be present in the synthesized material, even at trace levels.

During method development, the HPLC conditions are optimized as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+, allowing for the determination of the molecular weight of the parent compound and its impurities.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information that is crucial for the identification of unknown impurities. By monitoring the formation of impurities over time, LC-MS is also an excellent technique for monitoring the progress of the synthesis reaction and for degradation studies.

Table 2: Potential Impurities of this compound Detectable by LC-MS

| Potential Impurity | Potential Origin |

| Starting Nitrile (4-methoxy-1-naphthalenecarbonitrile) | Incomplete reaction |

| Azide (B81097) Starting Material | Incomplete reaction |

| Isomeric Tetrazoles | Non-regioselective synthesis |

| N-Alkylated byproducts | Side reactions |

| Oxidation products | Degradation |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. researchgate.net In the context of "this compound" research, GC-MS would be employed to analyze residual solvents from the synthesis, such as dimethylformamide (DMF) or toluene, which are common in tetrazole synthesis. It can also be used to identify any volatile byproducts that might form during the reaction or upon degradation.

The GC separates the volatile components, and the mass spectrometer provides mass spectra for each component, which can be compared against spectral libraries for positive identification.

Table 3: Example GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 40°C (2 min), then 10°C/min to 280°C (5 min) |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

This table provides a general GC-MS method suitable for the analysis of common volatile impurities and byproducts.

Quantitative Analysis Methods in Research Samples

For the quantitative analysis of "this compound" in research samples, a validated HPLC-UV method is typically the method of choice due to its precision, accuracy, and robustness. ijrpc.com

The method validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters: